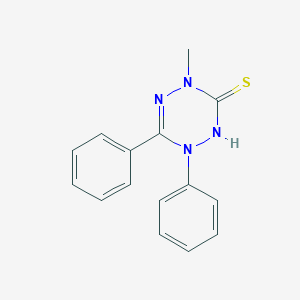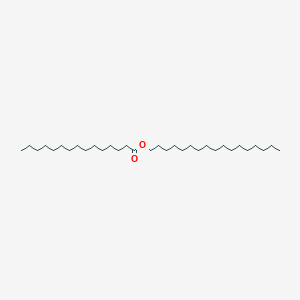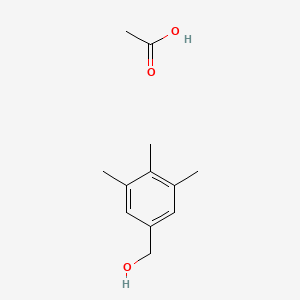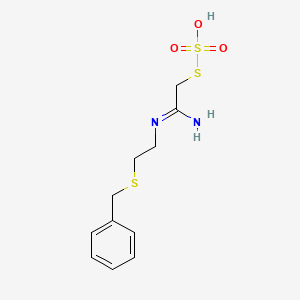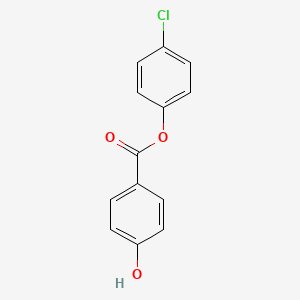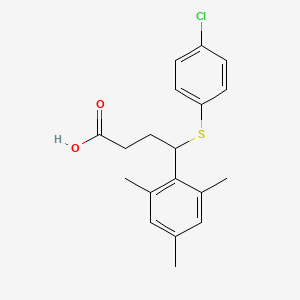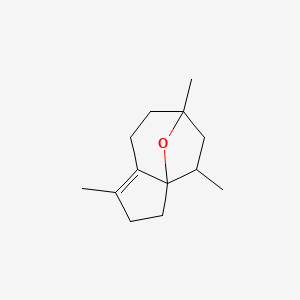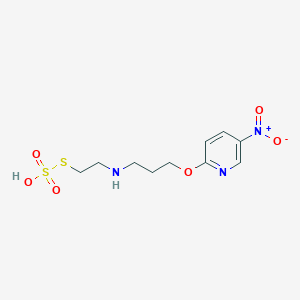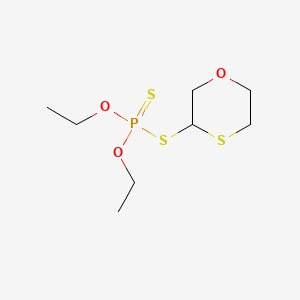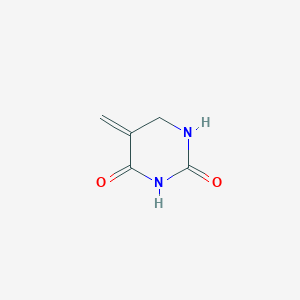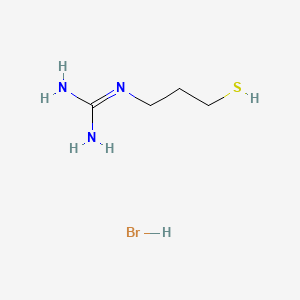![molecular formula C9H13ClOS B14666506 4-[Chloro(dimethyl)-lambda~4~-sulfanyl]-3-methylphenol CAS No. 37596-80-8](/img/structure/B14666506.png)
4-[Chloro(dimethyl)-lambda~4~-sulfanyl]-3-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Chloro(dimethyl)-lambda~4~-sulfanyl]-3-methylphenol is an organic compound with a complex structure that includes a phenol group, a chlorine atom, and a sulfur-containing moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Chloro(dimethyl)-lambda~4~-sulfanyl]-3-methylphenol typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These methods are designed to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the process. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-[Chloro(dimethyl)-lambda~4~-sulfanyl]-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while nucleophilic substitution of the chlorine atom can produce a variety of substituted phenols .
Scientific Research Applications
4-[Chloro(dimethyl)-lambda~4~-sulfanyl]-3-methylphenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 4-[Chloro(dimethyl)-lambda~4~-sulfanyl]-3-methylphenol involves its interaction with specific molecular targets. The phenol group can bind to proteins and enzymes, disrupting their normal function. The chlorine and sulfur-containing groups may also contribute to the compound’s activity by interacting with cellular membranes and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chlorinated phenols and sulfur-containing phenols, such as:
- 4-chlorophenol
- 3-methyl-4-chlorophenol
- 4-(methylthio)phenol
Uniqueness
4-[Chloro(dimethyl)-lambda~4~-sulfanyl]-3-methylphenol is unique due to the combination of its chlorine, sulfur, and phenol groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
37596-80-8 |
|---|---|
Molecular Formula |
C9H13ClOS |
Molecular Weight |
204.72 g/mol |
IUPAC Name |
4-[chloro(dimethyl)-λ4-sulfanyl]-3-methylphenol |
InChI |
InChI=1S/C9H13ClOS/c1-7-6-8(11)4-5-9(7)12(2,3)10/h4-6,11H,1-3H3 |
InChI Key |
IGGQDPYHWZYRNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)S(C)(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


